molecular formula C11H13N7 B2704996 N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine CAS No. 537666-87-8

N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine

Cat. No.: B2704996
CAS No.: 537666-87-8
M. Wt: 243.274
InChI Key: YRKNUEQFXHPPDI-UHFFFAOYSA-N
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Description

“N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine” is a complex compound that has been studied in the context of its interactions with various divalent ions . It has been structurally characterized in a series of complexes with divalent ions of manganese, cobalt, zinc, cadmium, and mercury . The metal complexes are isomorphous and have a distorted tetrahedral geometry .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves a variety of conformations. In the complexes, two types of bend orientations of the ligand are observed: a parallel arrangement of imidazole with the 1,8-naphthalimide ring and a non-parallel arrangement in the tetrahedral complexes .


Chemical Reactions Analysis

The compound “this compound” has been observed to interact with various divalent ions to form complexes . These complexes have different geometries and show different fluorescence properties .

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N7/c1(4-18-5-3-12-8-18)2-13-10-9-11(15-6-14-9)17-7-16-10/h3,5-8H,1-2,4H2,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKNUEQFXHPPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCNC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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